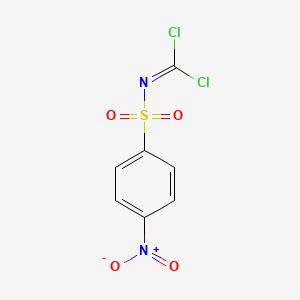
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is a synthetic pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, 4-nitro-L-phenylalanine, and L-leucine. This compound is a derivative of enkephalins, which are endogenous opioid peptides with significant biological activity, particularly in pain modulation and analgesia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). Protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
化学反应分析
Types of Reactions
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitro group on the 4-nitro-L-phenylalanine can be reduced to an amino group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: 4-amino-L-phenylalanine derivatives.
Substitution: Modified peptide chains with substituted side chains.
科学研究应用
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in modulating biological processes, particularly in the nervous system.
Medicine: Explored for its potential analgesic properties and as a lead compound for developing new pain-relief medications.
Industry: Utilized in the development of peptide-based therapeutics and as a reference standard in analytical methods
作用机制
The mechanism of action of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves its interaction with opioid receptors in the nervous system. It binds to these receptors, mimicking the action of endogenous enkephalins, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and relief .
相似化合物的比较
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): A naturally occurring enkephalin with similar structure but without the nitro group.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine (Met-enkephalin): Another enkephalin with methionine instead of leucine
Uniqueness
L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is unique due to the presence of the 4-nitro group on the phenylalanine residue, which can alter its chemical reactivity and biological activity compared to other enkephalins. This modification can potentially enhance its analgesic properties or provide new avenues for therapeutic applications .
属性
CAS 编号 |
83646-35-9 |
|---|---|
分子式 |
C28H36N6O9 |
分子量 |
600.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H36N6O9/c1-16(2)11-23(28(40)41)33-27(39)22(13-18-3-7-19(8-4-18)34(42)43)32-25(37)15-30-24(36)14-31-26(38)21(29)12-17-5-9-20(35)10-6-17/h3-10,16,21-23,35H,11-15,29H2,1-2H3,(H,30,36)(H,31,38)(H,32,37)(H,33,39)(H,40,41)/t21-,22-,23-/m0/s1 |
InChI 键 |
OSMNNOLWZDBJSM-VABKMULXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


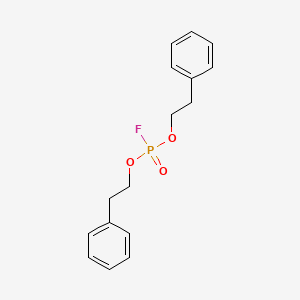

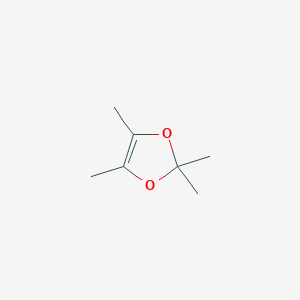

![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)
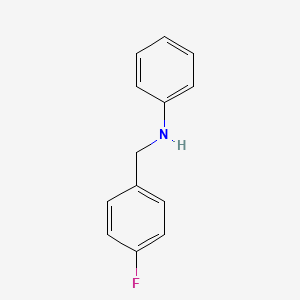

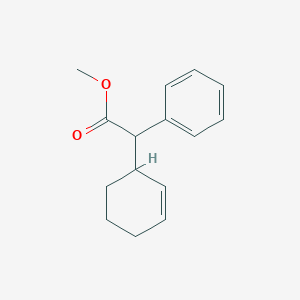
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)

